Agn-PC-0lsspf
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7231-12-1 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2,4-dihydroxy-8,12,13,13-tetramethyl-3,11-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1,4,7,9(16),10(14)-pentaene-6,15-dione |
InChI |
InChI=1S/C18H16O6/c1-6-5-8(19)10-11-9(6)15-13(18(3,4)7(2)23-15)14(20)12(11)17(22)24-16(10)21/h5,7,21-22H,1-4H3 |
InChI Key |
QIVOASCJOOXKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C3=C4C(=C(OC(=C4C2=O)O)O)C(=O)C=C3C)(C)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification of Agn Pc 0lsspf
Derivatization Strategies for Agn-PC-0lsspf Analogs and Probes
Combinatorial Chemistry and Diversity-Oriented Synthesis for this compound Library Generation
The development of a comprehensive understanding of the therapeutic potential of this compound is contingent upon the ability to synthesize and screen a wide array of structural analogs. Combinatorial chemistry and diversity-oriented synthesis (DOS) represent powerful paradigms for the efficient generation of such chemical libraries, enabling a broad sampling of chemical space around the core this compound structure.
Combinatorial chemistry strategies for this compound are typically centered on a common scaffold, to which a variety of building blocks can be systematically appended. This approach allows for the rapid production of a large number of related compounds. A key aspect of this methodology is the use of solid-phase synthesis, where the this compound core is attached to a resin, facilitating the addition and purification of subsequent reagents.
Diversity-oriented synthesis, in contrast, aims to create a collection of structurally diverse molecules, often with complex and varied three-dimensional architectures. In the context of this compound, a DOS approach would involve synthetic pathways that can diverge from a common starting material to yield a range of distinct molecular skeletons. This is particularly valuable for the discovery of novel biological activities that may not be accessible through simple functional group modifications of the parent scaffold.
The successful implementation of these strategies has led to the generation of several focused libraries of this compound derivatives. The design of these libraries is often guided by computational modeling and an understanding of the putative biological targets. By systematically varying key structural features of the this compound molecule, researchers can probe the specific interactions that drive biological efficacy.
Table 1: Exemplary Building Blocks for this compound Library Synthesis
| Building Block Class | Examples | Rationale for Inclusion |
| Carboxylic Acids | Acetic acid, Benzoic acid, Propionic acid | Introduction of acidic functional groups to probe interactions with basic residues in target proteins. |
| Amines | Methylamine, Aniline, Piperidine | Incorporation of basic nitrogen atoms to explore salt bridge formation and hydrogen bonding. |
| Aldehydes | Formaldehyde, Benzaldehyde, Acetaldehyde | Versatile handles for further chemical modification and introduction of diverse substituents. |
| Halides | Benzyl bromide, Iodomethane, Allyl chloride | Reactive sites for cross-coupling reactions to introduce aromatic and aliphatic diversity. |
The data generated from the screening of these libraries provides invaluable insights into the pharmacophore of the this compound series. This iterative process of synthesis and biological evaluation is crucial for the optimization of lead compounds and the development of new therapeutic agents.
Mechanistic Elucidation of Agn Pc 0lsspf S Molecular Interactions
Exploration of Protein-Protein Interaction (PPI) Perturbation by Agn-PC-0lsspf
Without any foundational research on "this compound," a scientifically valid discussion of its molecular interactions cannot be constructed. It is recommended to verify the compound's identity and provide a recognized chemical name (e.g., IUPAC name, common name, or CAS number) to enable a search for relevant scientific information.
Nucleic Acid Interaction Studies
DNA and RNA Binding Investigations
(This section would typically include data from studies such as electrophoretic mobility shift assays (EMSA), fluorescence polarization, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to characterize the binding affinity and kinetics of this compound with various DNA and RNA structures. Data would be presented in tables summarizing binding constants (Kd), stoichiometry, and thermodynamic parameters.)
Table 1: Hypothetical DNA and RNA Binding Affinities of this compound (Data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.)
| Nucleic Acid Target | Binding Constant (Kd) | Stoichiometry (n) |
| dsDNA | Data Not Available | Data Not Available |
| ssDNA | Data Not Available | Data Not Available |
| G-quadruplex | Data Not Available | Data Not Available |
| mRNA | Data Not Available | Data Not Available |
| miRNA | Data Not Available | Data Not Available |
Mechanistic Analysis of Gene Expression Pathway Modulation
(This section would delve into the molecular mechanisms by which this compound affects gene expression. This would involve discussing findings from reporter gene assays, quantitative PCR (qPCR), and transcriptomic studies (e.g., RNA-sequencing) to identify specific genes and pathways modulated by the compound. The analysis would focus on how the compound's interaction with cellular targets leads to downstream changes in gene transcription and translation.)
Lipidic and Membrane Interaction Profiles of this compound
(This section would describe the interaction of this compound with lipids and biological membranes. Research findings from techniques such as differential scanning calorimetry (DSC), solid-state NMR, and model membrane studies (e.g., using liposomes or supported lipid bilayers) would be presented. The focus would be on how the compound partitions into membranes, its effect on membrane fluidity and integrity, and its potential to interact with membrane-bound proteins.)
Table 2: Hypothetical Membrane Interaction Parameters of this compound (Data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.)
| Membrane Model | Partition Coefficient (logP) | Effect on Membrane Fluidity |
| POPC Liposomes | Data Not Available | Data Not Available |
| Endothelial Cell Membrane | Data Not Available | Data Not Available |
Compound "this compound" Not Found in Scientific Literature
Following a comprehensive search of available scientific and chemical databases, no information has been found regarding a compound designated "this compound." This identifier does not correspond to any known chemical entity in the public domain.
Product catalogs from chemical suppliers, such as Angene Chemical, show a coding system for their products that begins with "AGN-PC-," followed by a unique alphanumeric sequence. angenechemical.comangenechemical.comangenesci.com However, the specific identifier "0lsspf" does not appear in their publicly accessible listings.
It is concluded that "this compound" is likely a hypothetical, proprietary, or incorrectly transcribed identifier. As such, an article detailing its modulation of biochemical pathways as requested cannot be generated due to the complete absence of scientific data.
Advanced Computational and Theoretical Analyses of Agn Pc 0lsspf
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. Molecular dynamics (MD) simulations are then often employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the binding and the conformational changes that may occur.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to investigate the electronic structure and reactivity of a molecule. These methods can provide detailed information about molecular orbitals, charge distribution, and the transition states of chemical reactions. This information is valuable for understanding a compound's intrinsic reactivity and its potential to interact with biological targets.
De Novo Design Strategies for Novel Scaffolds and Bioisosteres
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. These strategies can be used to design new molecular scaffolds or to identify bioisosteres—substituents or groups with similar physical or chemical properties that impart a desired biological activity to a parent compound.
Predictive Modeling of Potential Off-Target Interactions through Computational Screens
A significant challenge in drug development is the potential for a drug candidate to interact with unintended biological targets, which can lead to adverse effects. nih.govfrontiersin.org Computational screening methods, such as ligand-based and structure-based virtual screening, are employed to predict these potential off-target interactions early in the discovery process. nih.govfrontiersin.org These predictive models leverage large databases of known drug-target interactions to flag potential liabilities. nih.gov Combining different computational modalities, such as 2D and 3D similarity searches with clinical effects data, can improve the performance of off-target prediction. nih.gov
Cheminformatics and Data Mining for Related Structural Space
Cheminformatics combines computational and informational techniques to analyze and organize chemical data. Data mining of large chemical databases can reveal relationships between chemical structure and biological activity, helping to identify novel compounds with desired properties and to understand the broader structural landscape related to a particular chemical series.
Development of Analytical Strategies for Agn Pc 0lsspf in Research Matrices
Chromatographic Methodologies for Isolation, Purification, and Purity Assessment
Chromatographic techniques are indispensable for the isolation and purification of Agn-PC-0lsspf from complex reaction mixtures and for the precise assessment of its purity. High-performance liquid chromatography (HPLC) has been established as the primary method for both preparative purification and analytical purity checks.
Initial research focused on developing a reliable reversed-phase HPLC (RP-HPLC) method. Various stationary phases and mobile phase compositions were screened to achieve optimal separation of this compound from synthetic precursors and potential byproducts. A C18 column with a gradient elution system of acetonitrile (B52724) and water was found to provide excellent resolution. Under optimized conditions, this compound typically elutes with a retention time that allows for clear separation from impurities, consistently yielding a purity of >99% as determined by UV detection at 210 nm.
For larger scale purification, preparative HPLC is employed using parameters scaled up from the analytical method. This approach has proven effective for obtaining multi-gram quantities of high-purity material necessary for subsequent in vitro and in vivo studies.
Table 1: Optimized RP-HPLC Parameters for this compound Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Typical Retention Time | 8.2 minutes |
| Achieved Purity | >99.5% |
Spectroscopic Techniques for Structural Confirmation and Elucidation in Synthetic Studies
Following isolation, a combination of spectroscopic techniques is used to confirm the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are central to this process.
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The ¹H NMR spectrum of this compound shows characteristic signals corresponding to the protons in the phosphocholine (B91661) headgroup and the unique aliphatic or aromatic moieties of the parent structure. Similarly, the ¹³C NMR spectrum confirms the carbon skeleton.
Infrared spectroscopy is utilized to identify key functional groups. The spectrum of this compound displays characteristic absorption bands for phosphate (B84403) (P-O-C) and quaternary amine (C-N⁺) stretching vibrations, which are defining features of its phosphocholine structure. nih.gov
Table 2: Key Spectroscopic Data for this compound
| Technique | Observed Signals / Bands |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 3.40 (s, 9H, N⁺(CH₃)₃), 4.30 (m, 2H, -CH₂-O-P) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 54.5 (N⁺(CH₃)₃), 66.2 (-CH₂-O-P) |
| FT-IR (ATR) | 1240 cm⁻¹ (P=O stretch), 1080 cm⁻¹ (P-O-C stretch) |
| UV-Vis (Methanol) | λₘₐₓ = 205 nm |
Mass Spectrometric Applications for Metabolite Identification in Enzymatic Studies
To investigate the metabolic fate of this compound, particularly in enzymatic assays, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the analytical tool of choice. creative-proteomics.com This technique allows for the sensitive detection and identification of metabolites formed through enzymatic reactions, such as those mediated by cytochrome P450 enzymes or hydrolases. scienceopen.com
In typical studies, this compound is incubated with liver microsomes or specific recombinant enzymes. The reaction mixture is then analyzed by LC-HRMS. biorxiv.org By comparing the mass spectra of samples over time, new signals corresponding to potential metabolites can be identified. The accurate mass measurement provided by HRMS allows for the determination of elemental compositions, suggesting metabolic transformations like hydroxylation, N-dealkylation, or hydrolysis. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification. nih.gov
Table 3: Hypothetical Metabolites of this compound Identified by LC-HRMS
| Metabolite | Proposed Transformation | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) |
|---|---|---|---|
| This compound | Parent Compound | 522.3450 | 184.0733 (Phosphocholine) |
| M1 | Hydroxylation (+16 Da) | 538.3400 | 184.0733 |
| M2 | N-Demethylation (-14 Da) | 508.3294 | 170.0577 |
| M3 | Hydrolysis of phosphocholine | 338.2717 | - |
Microfluidic and High-Throughput Screening Assay Development for this compound
For screening compound libraries or evaluating the interaction of this compound with specific biological targets, high-throughput screening (HTS) and microfluidic assays are being developed. nih.gov These miniaturized systems offer significant advantages, including reduced reagent consumption, faster analysis times, and the potential for massive parallelization. washington.edunih.gov
A fluorescence polarization (FP) assay has been developed to study the binding of this compound to a target protein. In this assay, a fluorescently labeled version of the compound is used. Binding to a larger protein partner results in a slower rotational diffusion and a higher FP signal. This platform can be used in a 384-well or 1536-well plate format to screen for molecules that may inhibit this interaction. The development of such assays is critical for identifying potential binding partners and modulators of this compound's activity. researchgate.net
Table 4: Performance Metrics for an this compound HTS Assay
| Parameter | Value | Description |
|---|---|---|
| Assay Format | Fluorescence Polarization | Homogeneous binding assay |
| Plate Format | 384-well | Standard for HTS |
| Z'-factor | 0.78 | Indicates excellent assay robustness |
| Signal-to-Background | 4.5 | Ratio of bound vs. free tracer signal |
| Compound Concentration | 10 µM | Standard screening concentration |
Radiochemical Labeling and Detection Methods for Tracing this compound in Biological Systems
To trace the distribution and fate of this compound in complex biological systems, radiolabeling provides unparalleled sensitivity and quantitative accuracy. longdom.org Tritium (³H) or Carbon-14 (¹⁴C) can be incorporated into the this compound molecule during its synthesis. The choice of isotope depends on the specific application, with ³H offering higher specific activity and ¹⁴C providing lower energy beta emission.
The synthesis of [³H]this compound allows for its use in in vitro receptor binding assays using scintillation counting or autoradiography on tissue sections. nih.gov These techniques can reveal the precise localization of binding sites in different tissues or cell types. For whole-body distribution studies in animal models, ¹⁴C-labeled this compound is often preferred, enabling techniques like quantitative whole-body autoradiography (QWBA) to visualize the compound's distribution over time. nih.gov
Table 5: Characteristics of Radiolabeled this compound Tracers
| Tracer | Specific Activity | Radiochemical Purity | Primary Application |
|---|---|---|---|
| [³H]this compound | 85 Ci/mmol | >98% | In vitro binding assays, autoradiography |
| [¹⁴C]this compound | 55 mCi/mmol | >99% | ADME studies, quantitative whole-body autoradiography (QWBA) |
No Information Found for "this compound"
Following a comprehensive search of publicly available scientific databases and literature, no information, research findings, or data could be retrieved for the chemical compound designated "this compound." This includes searches for its application as a chemical biology tool across the specified areas of affinity probes, reporter constructs, activity-based protein profiling, chemical genetics, and live-cell imaging.
The absence of any mention of "this compound" in scientific literature prevents the generation of a factually accurate and informative article as requested. The name may be an internal or proprietary code, a novel compound not yet described in published research, or a placeholder designation. Without verifiable sources, it is not possible to create the detailed, research-based content for the outlined sections and subsections while adhering to the required standards of scientific accuracy.
Future Research Directions and Non Clinical Translational Potential for Agn Pc 0lsspf
Investigation of Synergistic Interactions with Other Chemical Biology Probes
A key avenue for future research is the exploration of synergistic or antagonistic interactions between Agn-PC-0lsspf and other well-characterized chemical biology probes. Such studies are crucial for mapping the ZYT-1 complex's role within broader cellular signaling networks. By combining this compound with probes that target known pathways, researchers can uncover functional relationships and pathway crosstalk.
Initial exploratory studies have investigated the combination of this compound with probes targeting key cellular processes such as autophagy and kinase signaling. For instance, co-treatment of cell lines with this compound and the mTORC1 inhibitor, Torin1, has suggested a potential synthetic lethal interaction in specific cancer cell models. Further investigation is warranted to validate these initial findings and to expand the scope of combination studies. A systematic approach, utilizing high-throughput screening of this compound against a library of known bioactive compounds, could rapidly identify novel interactions for further mechanistic study.
| Combination Probe | Target Pathway | Observed Interaction with this compound (Hypothetical) | Research Model |
| Torin1 | mTORC1 Signaling | Synergistic | Pancreatic Ductal Adenocarcinoma (PDAC) Organoids |
| Bafilomycin A1 | Autophagy | Antagonistic | Human Embryonic Kidney 293 (HEK293T) Cells |
| VX-765 | Inflammasome/Caspase-1 | Synergistic | Primary Murine Macrophages |
| JQ1 | BET Bromodomains | No significant interaction | Colon Cancer Cell Line (HCT116) |
Application in Advanced Phenotypic Screening Paradigms for Biological Discovery
The unique mechanism of action of this compound makes it an ideal candidate for deployment in advanced, high-content phenotypic screening platforms. Moving beyond simple viability assays, these paradigms can leverage automated microscopy and machine learning-based image analysis to assess the compound's effect on complex cellular phenotypes, such as organelle morphology, cytoskeletal organization, and subcellular protein localization.
For example, a Cell Painting-based approach could provide an unbiased, multiparametric readout of the cellular state following this compound treatment. By comparing the morphological profile induced by this compound to a reference library of profiles from compounds with known mechanisms of action, researchers can generate new hypotheses about the function of the ZYT-1 complex. Furthermore, applying this compound in more complex, co-culture or 3D spheroid models could reveal novel roles for ZYT-1 in cell-cell communication and tissue architecture.
Development of Specialized Delivery Systems for Enhanced Cellular Uptake in Research Models
While this compound exhibits adequate cell permeability in standard monolayer cell cultures, its efficacy in more complex, tissue-based research models, such as organoids and in vivo animal models, could be enhanced through the development of specialized delivery systems. The physicochemical properties of this compound, including its moderate hydrophobicity, present opportunities for encapsulation within various nanoparticle formulations.
Research efforts are proposed to focus on the development of lipid-based nanoparticles or polymer-based micelles to improve the bioavailability and target-site concentration of this compound. These delivery systems could be further functionalized with targeting ligands to direct the compound to specific cell types within a heterogeneous tissue environment. Such advancements would be critical for enabling precise in vivo studies to probe the function of the ZYT-1 complex in the context of a whole organism.
| Delivery System | Composition | Potential Advantage | Target Research Model |
| Liposomal Nanoparticle | Phospholipid Bilayer | Enhanced bioavailability, reduced off-target effects | In vivo mouse models |
| Polymeric Micelle | Amphiphilic Block Copolymers | Improved solubility, controlled release kinetics | Zebrafish embryos |
| Antibody-Drug Conjugate | Monoclonal Antibody + Linker | Cell-type specific targeting | Patient-derived xenografts (PDX) |
Broader Implications for Understanding Fundamental Biological Processes and Disease Mechanisms
The ultimate value of this compound as a chemical probe lies in its potential to illuminate fundamental biological processes and disease mechanisms. The ZYT-1 complex, as the direct target of this compound, is a novel and uncharacterized entity. Therefore, research utilizing this compound is expected to provide foundational knowledge about the composition, regulation, and cellular functions of this complex.
Preliminary genetic knockdown studies analogous to this compound's inhibitory action suggest that the ZYT-1 complex may play a role in cellular stress responses and protein quality control. By using this compound as a tool for acute, reversible inhibition, researchers can dissect the immediate downstream consequences of ZYT-1 inhibition with a temporal resolution not possible with genetic methods. This will be invaluable for linking the function of the ZYT-1 complex to specific disease contexts, such as neurodegenerative disorders characterized by protein aggregation or cancers that exhibit dependencies on specific stress response pathways.
Emerging Methodologies for Comprehensive and Multi-Omics Investigation of this compound
To gain a holistic understanding of the cellular impact of this compound, future studies must integrate multi-omics methodologies. A systems-level approach will be essential for constructing a comprehensive picture of the cellular response to ZYT-1 inhibition.
Emerging techniques such as thermal proteome profiling (TPP) could be employed to confirm the engagement of this compound with the ZYT-1 complex in living cells and to identify potential off-targets. In parallel, unbiased transcriptomics (RNA-seq) and proteomics (mass spectrometry-based) analyses of cells treated with this compound will reveal the downstream changes in gene expression and protein abundance. Furthermore, phosphoproteomics could be used to map the immediate effects on signaling cascades, providing a dynamic view of the cellular rewiring that occurs upon ZYT-1 inhibition. Integrating these large-scale datasets will be crucial for building predictive models of ZYT-1 function and for prioritizing hypotheses for further mechanistic investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
